Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a novel non-peptide antagonist of the bradykinin (BK) B1 receptor. [, ] It exhibits potent and selective inhibitory activity against the B1 receptor with a Ki of 0.48 nM in human fibroblast MRC5 cells. [, ] SSR240612 also exhibits antagonistic properties in vivo, effectively inhibiting des-Arg9-BK-induced paw edema in mice and capsaicin-induced ear edema in mice. [, ]
Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent class I selective histone deacetylase (HDAC) inhibitor. [] This compound demonstrates potent in vitro inhibitory activity towards human class I HDAC isoforms and effectively inhibits the growth of the human myelodysplastic syndrome cell line (SKM-1). [] Additionally, it increases the intracellular level of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis in SKM-1 cells. [] (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide also exhibits significant antitumor activity in vivo in SKM-1 xenograft models. []
Compound Description: 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid is a compound unexpectedly synthesized from the ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide under specific reaction conditions. [] It exhibits antimicrobial activity against both Listeria monocytogenes and Escherichia coli. []
Compound Description: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a compound found to have promising anticancer activity. [, ] In studies evaluating its cytotoxic potential against various cancer cell lines, it was identified as the most active compound against the human glioblastoma U-87 cell line. [, ]
Compound Description: N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides represent a series of sulfonamide derivatives synthesized and evaluated for their inhibitory effects on jack bean urease and for their antioxidant activity using the DPPH assay. [] Several compounds in this series, particularly compound 5f, displayed significant urease inhibitory activity, exceeding the potency of the standard inhibitor thiourea. []
Compound Description: This compound is a novel inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). [] It is designed for the treatment of cancer, particularly non-small cell lung cancer (NSCLC), including cases with brain metastases. []
Compound Description: The crystal structure of methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate was analyzed, highlighting the distorted tetrahedral geometry around the sulfur atom due to the Thorpe-Ingold effect. []
N-1,3-Benzoxazol-2yl benzene sulfonamides
Compound Description: N-1,3-benzoxazol-2yl benzene sulfonamides are a class of compounds synthesized by cyclizing amino alcohols with cyanogen bromide followed by a reaction with substituted phenyl sulfonyl chlorides. [] These compounds were evaluated for their antimicrobial activity, showing promising results against Staphylococcus aureus and Escherichia coli. []
Compound Description: (E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol is a key intermediate in the synthesis of rosuvastatin. [] Its preparation involves a multistep process, starting with the reaction of a phosphine salt or phosphonate ester with an alkali, followed by the addition of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-methanal. []
2-(bis(4-fluorophenyl)methylsulfonyl)acetamide
Compound Description: 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide is a derivative of modafinil [2-(diphenylmethylsulfinyl)acetamide], a drug known for its wakefulness-promoting effects and its potential for treating narcolepsy. [] The compound's crystal structure was determined, revealing key conformational features, including a rigid diphenylmethyl moiety and specific hydrogen-bonding patterns. []
Compound Description: This compound is part of a series of chalcone analogs bridged with 1,3,4-oxadiazole linkers, designed and synthesized to evaluate their antibacterial activity. [] This specific compound showed improved activity against Gram-positive and Gram-negative microorganisms, displaying a MIC of 2.16 μg/mL, compared with the standard drug rifamycin, which has a MIC of 1.52 μg/mL. []
Compound Description: This compound is another member of the series of chalcone analogs bridged with 1,3,4-oxadiazole linkers, synthesized to investigate their antimicrobial activity. [] It exhibited improved activity against Gram-positive and Gram-negative microorganisms and fungal strains, with a MIC of 0.89 μg/mL, compared with the standard drugs rifamycin and ciprofloxacin, which have MICs of 1.52 and 1.94 μg/mL, respectively. []
Compound Description: N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine is an identified impurity formed during the synthesis of the antibacterial drug sulfamethizole. [] This impurity results from the reaction of unreacted 4-acetamidobenzenesulfonyl chloride with sulfamethizole during the synthesis process. []
Compound Description: 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) is a novel, potent, and selective dual antagonist of adenosine A1 and A2A receptors. [] It exhibits high affinity for both receptors with no significant species differences in its binding profile. [] In various animal models of Parkinson’s disease, ASP5854 effectively ameliorated motor impairments and demonstrated neuroprotective effects. [] Additionally, it displayed cognition-enhancing properties in animal models of cognitive function, suggesting its potential as a therapeutic agent for treating both Parkinson's disease and cognitive dysfunction. []
Compound Description: (S)-N-(2-amino-3-methyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)methoxy]tropane is a chiral analogue of 3alpha-[bis(4'-fluorophenyl)methoxy]tropane (5), designed as a selective dopamine transporter ligand. [] It exhibits high affinity for the dopamine transporter (Ki = 29.5 nM) and demonstrates significant selectivity over muscarinic m1 receptors (Ki = 4020 nM). [] This selectivity profile makes it a valuable tool for investigating the role of the dopamine transporter in various biological processes, particularly those related to the pharmacological effects of cocaine. []
Compound Description: 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1) is a novel dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). [] TMI-1 was identified using a structure-based design approach and exhibits potent inhibitory activity against both TACE and several MMPs with nanomolar IC50 values. [] It effectively inhibits lipopolysaccharide-induced tumor necrosis factor-α secretion in various cell-based assays, including human whole blood, demonstrating its potential as an orally bioavailable therapeutic agent for treating rheumatoid arthritis. []
Compound Description: 1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride (CK-1649) is a class III antiarrhythmic agent. [] Derivatives of CK-1649 were synthesized and evaluated for their electrophysiological activity on isolated canine cardiac Purkinje fibers and ventricular muscle tissue, investigating their structure-activity relationships. [] One analog, N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1-yl)ethyl]phenyl]methanesulfonamide hydrochloride, showed comparable in vitro activity to CK-1649 and effectively prolonged the functional refractory period in anesthetized dogs. []
Compound Description: N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides are synthesized by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides with N-chloramides. [, ] Their biological activity was evaluated against various bacterial and fungal strains. [, ] While showing low activity against certain bacteria and fungi in agar diffusion assays, they exhibited bactericidal and fungicidal activity in serial dilution assays. [, ]
Compound Description: This compound is an EGFR modulator, synthesized and investigated for its potential use in treating cancer. []
Almorexant
Compound Description: Almorexant is a dual antagonist of orexin 1 (OX1) and orexin 2 (OX2) receptors. [] Its binding affinities and antagonistic properties were compared with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA), revealing key residues involved in ligand binding and subtype selectivity. [] Almorexant's effectiveness in inducing and maintaining sleep has been demonstrated in clinical investigations, highlighting its potential as a therapeutic agent for sleep disorders. []
Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective OX2 antagonist. [] Its binding affinity and ability to inhibit orexin-A-evoked calcium responses were investigated in mutagenesis studies. [] These studies identified specific residues critical for EMPA binding to the OX2 receptor, providing valuable insights into the structure-activity relationships of OX2 antagonists. []
Compound Description: 2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines are nonclassical antifolate compounds designed and synthesized as potential inhibitors of dihydrofolate reductases (DHFRs). [] They exhibited significant selectivity against Toxoplasma gondii DHFR compared with rat liver DHFR, suggesting their potential as antiparasitic agents. []
MF498
Compound Description: MF498 [N-{[4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] is a selective E prostanoid receptor 4 (EP4) antagonist. [] It effectively inhibits inflammation in a rat model of rheumatoid arthritis and relieves joint pain in a guinea pig model of osteoarthritis. []
Compound Description: (2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat) is a γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptides but unfortunately also increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), potentially leading to undesirable effects on synapses. [] While acute administration of LY450139 ameliorated memory deficits in a mouse model of Alzheimer’s disease, subchronic dosing led to cognitive impairment, potentially due to β-CTF accumulation. [] This highlights the need to develop γ-secretase modulators (GSMs) that reduce Aβ42 without increasing β-CTF. []
Compound Description: (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163) is another GSI that, similar to LY450139, reduces Aβ peptides but increases β-CTF. [] While acute administration improved memory deficits in a mouse model of Alzheimer’s disease, subchronic dosing led to cognitive impairment, potentially due to β-CTF accumulation. [] This further highlights the need to develop GSMs that target Aβ42 without increasing β-CTF. []
Compound Description: [{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2) is a second-generation GSM that reduces Aβ42 without increasing β-CTF. [] Both acute and subchronic dosing with GSM-2 significantly ameliorated memory deficits in a mouse model of Alzheimer’s disease without affecting normal cognition in wild-type mice. [] This finding supports the potential of GSMs as a safer therapeutic strategy for Alzheimer’s disease compared with GSIs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.